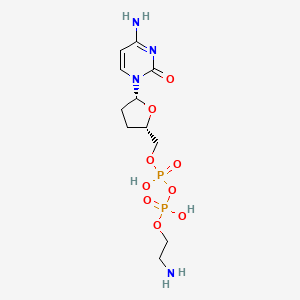

Ddcdp ethanolamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20N4O9P2 |

|---|---|

Molecular Weight |

414.25 g/mol |

IUPAC Name |

[2-aminoethoxy(hydroxy)phosphoryl] [(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H20N4O9P2/c12-4-6-21-25(17,18)24-26(19,20)22-7-8-1-2-10(23-8)15-5-3-9(13)14-11(15)16/h3,5,8,10H,1-2,4,6-7,12H2,(H,17,18)(H,19,20)(H2,13,14,16)/t8-,10+/m0/s1 |

InChI Key |

GBUOFJVOGQHJIM-WCBMZHEXSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N |

Synonyms |

2',3'-dideoxycytidine diphosphoethanolamine ddCDP ethanolamine |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 2 ,3 Dideoxycytidine Diphosphoethanolamine

Established Chemical Synthesis Pathways

While the biosynthesis of cytidine (B196190) diphosphate (B83284) ethanolamine (B43304) (CDP-ethanolamine) via the Kennedy pathway is well-documented, a detailed, specific chemical synthesis protocol for 2',3'-dideoxycytidine diphosphoethanolamine is not extensively described in publicly available literature. However, based on established principles of nucleotide and phospholipid chemistry, a plausible synthetic route can be devised. This would typically involve the coupling of a suitably protected 2',3'-dideoxycytidine 5'-diphosphate (ddCDP) derivative with a protected ethanolamine phosphate (B84403) derivative.

One potential strategy involves the activation of 2',3'-dideoxycytidine 5'-monophosphate (ddCMP) to form an active intermediate, such as a phosphoramidite (B1245037) or a morpholidate, which can then react with phosphoethanolamine to form the diphosphate linkage.

A generalized synthetic approach can be outlined in the following steps:

Phosphorylation of 2',3'-dideoxycytidine: The synthesis would commence with the selective phosphorylation of the 5'-hydroxyl group of 2',3'-dideoxycytidine. This can be achieved using various phosphorylating agents, such as phosphorus oxychloride (POCl₃) followed by hydrolysis, to yield 2',3'-dideoxycytidine 5'-monophosphate (ddCMP).

Activation of ddCMP: The resulting ddCMP is then activated to facilitate the subsequent coupling reaction. A common method is the conversion of the phosphate group to a more reactive species. This can be accomplished by reacting ddCMP with a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) and morpholine (B109124) to form the morpholidate derivative.

Preparation of Protected Phosphoethanolamine: In a parallel step, ethanolamine is phosphorylated and protected. For instance, ethanolamine can be reacted with a phosphorylating agent in the presence of a protecting group for the amino function (e.g., a carbobenzyloxy group, Cbz) to yield N-Cbz-phosphoethanolamine.

Coupling Reaction: The activated ddCMP derivative (e.g., the morpholidate) is then coupled with the protected phosphoethanolamine. This reaction, often carried out in a non-aqueous solvent like pyridine, forms the desired diphosphate bond.

Deprotection: The final step involves the removal of any protecting groups from the cytidine base and the ethanolamine moiety to yield the final product, 2',3'-dideoxycytidine diphosphoethanolamine.

Table 1: Key Intermediates and Reagents in a Plausible Chemical Synthesis of ddCDP-ethanolamine

| Step | Starting Material | Key Reagent(s) | Intermediate/Product |

| 1 | 2',3'-Dideoxycytidine | Phosphorus oxychloride (POCl₃) | 2',3'-Dideoxycytidine 5'-monophosphate (ddCMP) |

| 2 | ddCMP | Dicyclohexylcarbodiimide (DCC), Morpholine | ddCMP-morpholidate |

| 3 | Ethanolamine | Phosphorylating agent, Cbz-Cl | N-Cbz-phosphoethanolamine |

| 4 | ddCMP-morpholidate, N-Cbz-phosphoethanolamine | Pyridine | Protected ddCDP-ethanolamine |

| 5 | Protected ddCDP-ethanolamine | Hydrogenolysis (e.g., H₂/Pd) | 2',3'-Dideoxycytidine Diphosphoethanolamine |

Alternatively, enzymatic synthesis presents a viable route. The enzymes involved in the Kennedy pathway, such as ethanolamine kinase and CTP:phosphoethanolamine cytidylyltransferase, could potentially utilize 2',3'-dideoxycytidine triphosphate (ddCTP) as a substrate, although the efficiency of such a reaction would need to be determined experimentally.

Methodologies for Radiolabeling 2',3'-Dideoxycytidine Diphosphoethanolamine for Research

Radiolabeling of ddCDP-ethanolamine is essential for studying its metabolic fate, mechanism of action, and interaction with biological systems. Isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or phosphorus-32 (B80044) (³²P) can be incorporated into the molecule.

Labeling the Cytidine Moiety:

Starting with Radiolabeled 2',3'-Dideoxycytidine: A straightforward approach is to begin the chemical synthesis with commercially available radiolabeled 2',3'-dideoxycytidine, for instance, [³H]-2',3'-dideoxycytidine or [¹⁴C]-2',3'-dideoxycytidine. nih.govnih.gov The radiolabel would then be carried through the synthetic steps outlined in section 3.1, resulting in the desired radiolabeled final product.

Labeling the Ethanolamine Moiety:

Using Radiolabeled Ethanolamine: Alternatively, the ethanolamine portion of the molecule can be radiolabeled. [¹⁴C]-ethanolamine can be used as a precursor in the synthesis of phosphoethanolamine, which is then coupled to non-radiolabeled ddCMP. This would result in ddCDP-[¹⁴C]-ethanolamine.

Labeling the Phosphate Groups:

Incorporation of ³²P: For studies focusing on phosphorylation and phosphate transfer, ³²P can be introduced. This is often achieved by using [γ-³²P]ATP in an enzymatic phosphorylation step to generate a radiolabeled monophosphate precursor, or by using a chemical phosphorylating agent containing ³²P.

Table 2: Common Isotopes and Their Application in Radiolabeling ddCDP-ethanolamine

| Isotope | Labeled Precursor | Labeled Position | Typical Application |

| ³H | [³H]-2',3'-Dideoxycytidine | Cytidine ring or sugar | Metabolic fate and distribution studies |

| ¹⁴C | [¹⁴C]-2',3'-Dideoxycytidine or [¹⁴C]-Ethanolamine | Cytidine ring, sugar, or ethanolamine | Metabolic pathway analysis |

| ³²P | [γ-³²P]ATP or ³²P-phosphorylating agent | Phosphate groups | Kinase assays, phospholipid biosynthesis studies |

Approaches to Synthesize Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of ddCDP-ethanolamine is a key strategy for elucidating its structure-activity relationships (SAR). Modifications can be introduced at various positions of the molecule, including the cytidine base, the deoxyribose sugar, and the ethanolamine moiety.

Modifications of the Cytidine Base:

Analogues with modified pyrimidine (B1678525) bases can be synthesized to probe the importance of the cytosine moiety for biological activity. For example, analogues containing 5-fluorocytosine (B48100) or 5-methylcytosine (B146107) can be prepared by starting the synthesis with the corresponding modified 2',3'-dideoxynucleoside. These modifications can influence the electronic properties of the base and its interactions with target enzymes.

Modifications of the Deoxyribose Sugar:

The 2' and 3' positions of the deoxyribose ring are critical for the identity of a dideoxynucleoside. However, other positions could be modified. For instance, the synthesis of phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine has been reported, which could be used to generate analogues with altered sugar conformations. nih.gov

Modifications of the Diphosphate Linkage:

The pyrophosphate bond is susceptible to hydrolysis. To create more stable analogues, the oxygen atom linking the two phosphate groups can be replaced with a methylene (B1212753) group (to give a phosphonate-phosphate) or other non-hydrolyzable linkers. The synthesis of such nucleotide anhydrides often requires specialized chemical methods. nih.govacs.org

Modifications of the Ethanolamine Moiety:

The ethanolamine portion can be altered to investigate the structural requirements for its interaction with enzymes in the phospholipid synthesis pathway. Analogues with N-methyl or N,N-dimethyl ethanolamine can be synthesized by using the corresponding substituted ethanolamines as starting materials. Furthermore, the length of the alkyl chain between the amino and phosphate groups can be extended or shortened to explore the spatial requirements of the binding pocket.

The synthesis of these analogues would generally follow the chemical pathways described in section 3.1, utilizing the appropriately modified starting materials. Each new analogue provides valuable data points for building a comprehensive SAR model, which can guide the design of more potent and selective compounds. The use of phosphoramidite chemistry is a powerful tool for the synthesis of various nucleoside and nucleotide analogues. nih.govmdpi.comwikipedia.org

Biochemical Metabolism of 2 ,3 Dideoxycytidine Diphosphoethanolamine in Biological Systems

Formation Pathways and Enzymatic Anabolism

The formation of Ddcdp ethanolamine (B43304) likely involves the phosphorylation of a dideoxynucleoside precursor, followed by the addition of a diphosphoethanolamine moiety.

Role of Deoxycytidine Kinase in Precursor Phosphorylation

Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway for deoxyribonucleosides. It catalyzes the initial phosphorylation of deoxycytidine (dC) to deoxycytidine monophosphate (dCMP) wikipedia.orgnih.gov. dCK is known to phosphorylate various nucleoside analogs, including 2',3'-dideoxynucleosides nih.govnih.gov. Given that Ddcdp ethanolamine contains a 2',3'-dideoxycytidine moiety, it is highly probable that deoxycytidine kinase plays a crucial role in the initial phosphorylation of a 2',3'-dideoxycytidine precursor to its monophosphate form. This phosphorylation step is often rate-limiting in the activation of nucleoside analogs wikipedia.org. Research indicates that dCK efficiently phosphorylates cytosine-containing dideoxynucleoside analogs like 2',3'-dideoxycytidine nih.gov.

Contribution of Phosphocholine (B91661) Cytidylyltransferase to Dideoxyliponucleotide Formation

The diphosphoethanolamine portion of this compound suggests involvement of pathways related to CDP-ethanolamine synthesis. Phosphocholine cytidylyltransferase (PCYT1A) and its homolog, CTP:phosphoethanolamine cytidylyltransferase (PCYT2 or ECT), are enzymes involved in the Kennedy pathway of phospholipid synthesis, specifically in the formation of CDP-choline and CDP-ethanolamine, respectively nih.govillinoisstate.edumolbiolcell.orgcdnsciencepub.com.

While PCYT1A is primarily involved in phosphatidylcholine synthesis, PCYT2 catalyzes the conversion of phosphoethanolamine and CTP to CDP-ethanolamine nih.govcdnsciencepub.com. Studies have shown that 2',3'-dideoxycytidine can be metabolized to 2',3'-dideoxycytidine diphosphocholine (ddCDP-choline) and potentially to similar diphosphoethanolamine derivatives, with phosphocholine cytidylyltransferase implicated in the formation of ddCDP-choline from dideoxyCTP and phosphocholine nih.govcapes.gov.br. It is plausible that an analogous enzyme, CTP:phosphoethanolamine cytidylyltransferase (PCYT2), could be involved in the formation of the diphosphoethanolamine moiety of this compound, possibly by utilizing a phosphorylated dideoxycytidine intermediate and CTP. The synthesis of CDP-ethanolamine is considered a rate-limiting step in the CDP-ethanolamine pathway cdnsciencepub.comlsu.edu.

Catabolic Pathways and Enzymatic Degradation

Information on the specific catabolic pathways for this compound is not explicitly detailed in the provided search results. However, general mechanisms for nucleotide catabolism involve dephosphorylation by various phosphatases. Dideoxynucleotides, like their natural counterparts, can be dephosphorylated sequentially to monophosphates, nucleosides, and finally to bases and sugars. The rate of catabolism for ddCTP and related diphospho-metabolites of ddC was found to be similar in normal and drug-resistant cell lines, suggesting conserved degradation mechanisms nih.govcapes.gov.br.

Intracellular Accumulation and Turnover Dynamics

The intracellular accumulation of nucleotide analogs is crucial for their therapeutic efficacy and potential toxicity. The turnover dynamics are influenced by the balance between anabolism (formation) and catabolism (degradation). Studies on 2',3'-dideoxycytidine (ddC) have shown that resistance to its toxicity can be associated with a decreased ability of cells to accumulate intracellular phosphorylated derivatives, which may depend on the activity of enzymes like deoxycytidine kinase nih.govcapes.gov.br.

Nucleotide pools in general are highly dynamic and fluctuate based on cellular conditions and growth phases asm.orgnih.gov. For example, ATP and GTP levels can vary significantly during different growth phases of E. coli, influencing cellular processes asm.orgnih.gov. The precise accumulation and turnover rates of this compound would depend on the specific cellular environment and the activity of the enzymes involved in its synthesis and degradation.

Influence of Cellular Conditions on Metabolic Flux

Cellular conditions, such as nutrient availability, growth phase, and the presence of other metabolites, can significantly impact nucleotide metabolism. For instance, nutrient limitation can trigger the stringent response, altering nucleotide pool sizes asm.orgnih.gov. Environmental conditions can differentially affect the utilization of salvage and synthesis pathways for nucleotides biorxiv.org.

Studies on other dideoxynucleoside analogs, like ddC, have revealed that cellular resistance can arise from altered enzyme kinetics, such as changes in the Km or Vmax of deoxycytidine kinase nih.govcapes.gov.br. Furthermore, the availability of precursor molecules, such as CTP and phosphoethanolamine, would directly influence the flux through the CDP-ethanolamine pathway and, by extension, the formation of this compound.

Compound List

2',3'-Dideoxycytidine Diphosphoethanolamine (this compound)

2',3'-Dideoxycytidine (ddC)

Deoxycytidine (dC)

Deoxycytidine Monophosphate (dCMP)

2',3'-Dideoxycytidine Diphosphocholine (ddCDP-choline)

2',3'-Dideoxycytidine Triphosphate (ddCTP)

Phosphoethanolamine

Cytidine (B196190) Triphosphate (CTP)

CDP-ethanolamine

Adenosine Triphosphate (ATP)

Guanosine Triphosphate (GTP)

Uridine Triphosphate (UTP)

Deoxyadenosine (dAdo)

Deoxyguanosine (dGuo)

Deoxycytidine Kinase (dCK)

CTP:phosphoethanolamine cytidylyltransferase (PCYT2/ECT)

Phosphocholine Cytidylyltransferase (PCYT1A)

Disclaimer: The information provided is based on the interpretation of research findings related to similar compounds and metabolic pathways. Specific experimental data for 2',3'-Dideoxycytidine Diphosphoethanolamine may be limited in the public domain.

Cellular and Molecular Interactions of 2 ,3 Dideoxycytidine Diphosphoethanolamine

Subcellular Localization and Transport Mechanisms across Biological Membranes

The subcellular localization of ddCDP-ethanolamine is intrinsically linked to the metabolic pathways of its precursors, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) and ethanolamine (B43304). The initial phosphorylation of ddC to its monophosphate and subsequent di- and triphosphate forms is catalyzed by cytosolic enzymes, primarily deoxycytidine kinase. nih.govnih.gov The formation of ddCDP-ethanolamine itself is believed to occur in cellular compartments where the Kennedy pathway for phosphatidylethanolamine (B1630911) synthesis is active, which is primarily the endoplasmic reticulum. capes.gov.brglenresearch.com

The transport of ddCDP-ethanolamine across biological membranes is not fully elucidated. However, studies on the related metabolite, 2',3'-dideoxycytidine diphosphocholine (ddCDP-choline), have shown that it can be transported into mitochondria with greater efficiency than its precursor, ddCTP. nih.gov This suggests that a similar transport mechanism may exist for ddCDP-ethanolamine, allowing it to access mitochondrial compartments. The transport of ethanolamine itself into cells is mediated by specific transporters like the choline-transporter-like proteins 1 and 2 (CTL1 and CTL2), which are located on the plasma and mitochondrial membranes. frontiersin.org While small, uncharged molecules like ethanol (B145695) can diffuse passively across cell membranes, the larger and charged ddCDP-ethanolamine likely requires facilitated transport mechanisms. byjus.comopenaccessjournals.com

The general mechanisms for molecular transport across the plasma membrane include passive diffusion for small, hydrophobic molecules, and facilitated diffusion or active transport for larger or charged molecules, which involve specific membrane proteins. nih.govkhanacademy.org Given the structure of ddCDP-ethanolamine, it is plausible that its transport across intracellular membranes is a mediated process.

Interaction with Nucleotide-Metabolizing Enzymes

The formation and fate of ddCDP-ethanolamine are governed by its interactions with various nucleotide-metabolizing enzymes. These interactions determine its rate of synthesis, stability, and its potential to release the active antiviral agent, ddCTP.

Binding Affinity and Substrate Specificity for Key Kinases

The synthesis of ddCDP-ethanolamine is dependent on the initial phosphorylation of ddC. Deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway, phosphorylates ddC to its monophosphate form. nih.gov Studies have determined the kinetic parameters of dCK for ddC. In U937 cells, the Km value for ddC was found to be 80 ± 7 µM, with a Vmax of 12 ± 1.1 pmol/min per mg of protein. nih.govresearchgate.net In a drug-resistant U937 cell line (U937-R), these values changed to a Km of 140 ± 9 µM and a Vmax of 7.8 ± 0.5 pmol/min per mg of protein, indicating a decreased affinity and phosphorylation efficiency in the resistant cells. nih.govresearchgate.net

Table 1: Kinetic Parameters of Deoxycytidine Kinase for ddC

| Cell Line | Km (µM) | Vmax (pmol/min/mg protein) |

| U937 (Wild-Type) | 80 ± 7 | 12 ± 1.1 |

| U937-R (Resistant) | 140 ± 9 | 7.8 ± 0.5 |

Data sourced from studies on U937 and ddC-resistant U937-R cell lines. nih.govresearchgate.net

Modulation of Phosphodiesterase Activity

Phosphodiesterases (PDEs) are enzymes that cleave phosphodiester bonds, such as those found in cyclic nucleotides and nucleic acids. idtdna.com The phosphodiester linkage in ddCDP-ethanolamine makes it a potential substrate for certain PDEs. The stability of ddCDP-ethanolamine within the cell is partly determined by its susceptibility to hydrolysis by these enzymes. ucc.ie The slow breakdown of this metabolite contributes to its role as a long-lived depot form. pnas.org While specific studies detailing the direct modulation of phosphodiesterase activity by ddCDP-ethanolamine are limited, it is known that modifications to the phosphodiester backbone, such as phosphorothioate (B77711) linkages, can confer resistance to nuclease and phosphodiesterase activity. neb.cn The unique structure of the ddCDP-ethanolamine phosphodiester bond may influence its interaction with various PDEs, contributing to its observed long intracellular half-life.

Role as a Potential "Depot" or "Storage" Form of Nucleoside Analogues within Cells

A significant aspect of the cellular pharmacology of ddC is the formation of ddCDP-ethanolamine and ddCDP-choline, which act as intracellular "depot" or "storage" forms of the nucleoside analogue. pnas.org These phosphodiester metabolites are characterized by their long intracellular half-lives. ucc.ie For instance, in CEM cells, the half-lives of related dideoxynucleoside phosphodiester metabolites were found to be between 2 to 3 hours. asm.org

The formation of these stable metabolites allows for a slow and sustained release of the pharmacologically active ddCTP. This is particularly important as the concentration of ddCDP-ethanolamine can, under certain conditions, equal or even exceed that of ddCTP. ucc.ie This depot effect ensures a prolonged intracellular presence of the active antiviral compound, even after the extracellular concentration of the parent drug has declined. The slow formation of dideoxyliponucleotides was observed to be even slower in ddC-resistant U937-R cells compared to control cells. researchgate.netcapes.gov.br

Modulation of Cellular Pathways and Biochemical Processes

The presence of ddCDP-ethanolamine and its precursor, ddCTP, can influence various cellular pathways, most notably the pools of endogenous deoxynucleotide triphosphates (dNTPs).

Effects on Deoxynucleotide Triphosphate Pools

The metabolism of ddC is closely intertwined with the cellular pools of natural pyrimidine (B1678525) nucleotides. The formation of ddCTP, the precursor to ddCDP-ethanolamine, competes with the endogenous dCTP for incorporation into DNA. Studies have shown that the intracellular levels of dCTP can influence the accumulation and cytotoxicity of ddC. For example, treatment with thymidine (B127349) can reduce intracellular dCTP levels, which in turn enhances the accumulation of ddC metabolites.

Furthermore, research has indicated that deoxyliponucleotides, such as dCDP-choline and dCDP-ethanolamine, are synthesized from a dCTP pool that is preferentially labeled by deoxycytidine rather than cytidine (B196190). nih.gov This suggests the existence of distinct, compartmentalized dCTP pools within the cell, with one pool being specifically utilized for the synthesis of these liponucleotides. nih.govnih.gov The formation of ddCDP-ethanolamine, therefore, draws from this specific dCTP precursor pool, potentially altering its size and availability for other cellular processes, such as mitochondrial DNA synthesis. nih.govsemanticscholar.org The depletion of mitochondrial DNA is a known consequence of ddC treatment, and the efficient uptake of ddC phosphodiester metabolites into mitochondria suggests they may play a role in this toxicity. nih.govgoogle.com

Interplay with Phospholipid Biosynthesis Pathways

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside analogue that undergoes intracellular phosphorylation to exert its therapeutic effects. wikipedia.orgdrugbank.com The primary active metabolite is 2',3'-dideoxycytidine 5'-triphosphate (ddCTP), which acts as a chain terminator of viral DNA synthesis by inhibiting reverse transcriptase. wikipedia.orgdrugbank.com Beyond its conversion to ddCTP, ddC is also metabolized into prominent phosphodiester derivatives, including 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP-ethanolamine) and 2',3'-dideoxycytidine diphosphocholine (ddCDP-choline). pnas.orgcollectionscanada.gc.canih.gov These metabolites represent a significant intersection between the metabolism of the exogenous nucleoside analogue and the endogenous pathways of phospholipid biosynthesis.

The formation of ddCDP-ethanolamine occurs within a cell's natural machinery for synthesizing phosphatidylethanolamine (PE), a crucial component of cellular membranes. creative-proteomics.com The primary route for PE synthesis is the Kennedy pathway. creative-proteomics.comaocs.orgresearchgate.net In this pathway, ethanolamine is first phosphorylated to phosphoethanolamine. Subsequently, the enzyme CTP:phosphoethanolamine cytidylyltransferase (ET) catalyzes the reaction of phosphoethanolamine with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). aocs.orgresearchgate.net

It has been proposed that these phosphodiester metabolites, including ddCDP-ethanolamine, may function as intracellular "depot" or slow-release forms of the active ddCTP. pnas.org This could potentially contribute to the sustained activity of the parent compound. The creation of these analogue lipid precursors represents a direct interplay with and potential disruption of the normal phospholipid biosynthesis, as the cell utilizes the dideoxynucleotide triphosphate in a key step of the Kennedy pathway.

Data Tables

Table 1: Key Metabolites of 2',3'-Dideoxycytidine (ddC)

| Metabolite Name | Abbreviation | Role |

| 2',3'-Dideoxycytidine 5'-triphosphate | ddCTP | Active antiviral agent; inhibits reverse transcriptase. wikipedia.org |

| 2',3'-Dideoxycytidine diphosphoethanolamine | ddCDP-ethanolamine | Long-lived phosphodiester metabolite. pnas.orgcollectionscanada.gc.ca |

| 2',3'-Dideoxycytidine diphosphocholine | ddCDP-choline | Long-lived phosphodiester metabolite. pnas.orgcollectionscanada.gc.ca |

Table 2: Key Enzymes of the CDP-Ethanolamine (Kennedy) Pathway

| Enzyme | Abbreviation | Function |

| Ethanolamine Kinase | EK | Phosphorylates ethanolamine to create phosphoethanolamine. aocs.orgresearchgate.net |

| CTP:phosphoethanolamine cytidylyltransferase | ET | Catalyzes the formation of CDP-ethanolamine from CTP and phosphoethanolamine. aocs.orgresearchgate.net |

| CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | EPT | Transfers phosphoethanolamine from CDP-ethanolamine to diacylglycerol to form phosphatidylethanolamine. aocs.orgresearchgate.net |

Analytical Methodologies for the Detection and Quantification of 2 ,3 Dideoxycytidine Diphosphoethanolamine in Research Models

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of ddC metabolites, including ddCDP-ethanolamine. Its application allows for the resolution of various phosphorylated anabolites from the parent drug and other cellular components.

The separation of the highly polar and negatively charged ddCDP-ethanolamine from biological extracts is most effectively achieved using anion-exchange chromatography. nih.gov This technique separates molecules based on their affinity for a positively charged stationary phase. A gradient elution with increasing salt concentration (e.g., a phosphate (B84403) or chloride buffer) is typically used to elute the analytes, with more highly phosphorylated compounds like diphosphates and triphosphates having longer retention times.

Alternatively, reversed-phase HPLC can be employed, often with the use of an ion-pairing agent in the mobile phase. The ion-pairing reagent forms a neutral complex with the negatively charged phosphate groups of the analyte, allowing for its retention on a nonpolar stationary phase, such as a C18 column. nih.gov

Detection is commonly performed with a UV detector, as the cytidine (B196190) ring of ddCDP-ethanolamine exhibits strong absorbance at a specific wavelength, typically around 270-280 nm. researchgate.net This method provides reliable quantification when coupled with appropriate calibration standards.

| Parameter | Typical Methodologies |

| Stationary Phase | Strong Anion-Exchange (SAX); Reversed-Phase (C18) |

| Mobile Phase | Anion-Exchange: Salt gradient (e.g., potassium phosphate); Reversed-Phase: Acetonitrile/water with ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~270-280 nm |

HPLC techniques are central to metabolic profiling studies that investigate the intracellular transformation of ddC. nih.gov By incubating cells or tissues with ddC and analyzing the resulting cell extracts via HPLC, researchers can track the formation and accumulation of its various phosphorylated metabolites over time. This approach has been instrumental in identifying the anabolic pathway of ddC, which includes its conversion to monophosphate (ddCMP), diphosphate (B83284) (ddCDP), and triphosphate (ddCTP) forms. The detection of ddCDP-ethanolamine in such profiles provides critical evidence for the diversion of ddCDP into phospholipid synthesis pathways, a metabolic fate that is distinct from the formation of the chain-terminating ddCTP.

Mass Spectrometry (MS) and LC-MS/MS Approaches for Structural Confirmation and Quantification

While HPLC-UV is robust for quantification, it lacks the specificity required for unambiguous structural confirmation. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the necessary specificity and sensitivity for definitive identification and precise quantification of ddCDP-ethanolamine. nih.gov

In this approach, the eluent from the HPLC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion corresponding to ddCDP-ethanolamine is isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This product ion spectrum serves as a molecular fingerprint, confirming the identity of the compound. Key expected fragments would include ions corresponding to ddCMP, the cytidine base, and phosphoethanolamine.

For highly sensitive quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used. This technique involves monitoring specific, characteristic transitions from the precursor ion to one or more product ions, which dramatically reduces chemical noise and enhances sensitivity, allowing for the detection of metabolites at very low concentrations. sfrbm.org

Radiometric Assays for Tracer-Based Metabolic Studies

Radiometric assays are a powerful tool for studying the metabolic fate of ddC with high sensitivity. These studies utilize ddC that has been labeled with a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). researchgate.net The radiolabeled compound is administered to cell cultures or animal models, and its metabolic conversion is traced by detecting the radioactivity in its various metabolites.

Following incubation, cellular metabolites are extracted and separated using HPLC. The HPLC eluent is collected in fractions, and the amount of radioactivity in each fraction is measured using a liquid scintillation counter. The presence of a radioactive peak at the retention time corresponding to a non-radioactive ddCDP-ethanolamine standard confirms the formation of this metabolite from the parent drug. This method allows for precise quantification of the rate of formation and the proportion of the drug that is shunted into this specific metabolic pathway. nih.gov

Sample Preparation and Extraction Protocols from Biological Matrices

The accuracy of any analytical method for ddCDP-ethanolamine is highly dependent on the initial sample preparation and extraction protocol. The primary goal is to efficiently extract the polar metabolite from the biological matrix (e.g., cell pellets, tissue homogenates) while simultaneously quenching all enzymatic activity to prevent analyte degradation. nih.gov

A widely used method involves rapid cell lysis and protein precipitation with a cold acid, such as 60% methanol (B129727) or 0.5 M perchloric acid. researchgate.net The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins and cellular debris. The acidic supernatant, which contains the soluble low-molecular-weight metabolites, is carefully collected. If perchloric acid is used, the extract is typically neutralized with a base like potassium carbonate to precipitate the perchlorate, which is then removed by centrifugation.

Alternatively, solvent-based extraction using a cold mixture of methanol, acetonitrile, and water (e.g., in a 40:40:20 ratio) can be effective for extracting a broad range of polar metabolites, including nucleotides. nih.gov Following extraction, the samples may be concentrated by lyophilization or vacuum centrifugation before being reconstituted in a suitable buffer for HPLC or LC-MS analysis.

| Step | Procedure | Rationale |

| 1. Quenching & Lysis | Rapid addition of cold extraction solvent (e.g., 60% methanol or perchloric acid) to the cell pellet or tissue. | Immediately halts metabolic activity to preserve the in vivo state of the metabolites. Lyses cells to release intracellular contents. |

| 2. Protein Precipitation | Vortexing and incubation on ice. | Denatures and precipitates proteins, which can interfere with chromatographic analysis. |

| 3. Separation | Centrifugation at high speed and low temperature. | Separates the soluble metabolite fraction (supernatant) from the insoluble pellet (proteins, cell debris). |

| 4. Neutralization (if applicable) | Addition of a base (e.g., potassium carbonate) to acid extracts. | Adjusts the pH of the sample to be compatible with the analytical column and removes the precipitating acid. |

| 5. Concentration | Lyophilization or vacuum centrifugation. | Removes the extraction solvent to concentrate the analytes, increasing detection sensitivity. |

| 6. Reconstitution | Dissolving the dried extract in mobile phase or an appropriate buffer. | Prepares the sample for injection into the HPLC or LC-MS system. |

Preclinical and in Vitro Investigation of 2 ,3 Dideoxycytidine Diphosphoethanolamine

Studies in Mammalian Cell Lines (e.g., U937, CEM cells)

Research in human cell lines, such as the monoblastoid U937 and T-lymphoblast CEM cells, has been instrumental in elucidating the intracellular behavior of ddC and its metabolites. nih.govscience.gov

Analysis of Intracellular Metabolism and Accumulation

2',3'-dideoxycytidine (ddC) is a nucleoside analog that undergoes intracellular phosphorylation to its active form, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP), which inhibits viral reverse transcriptase. nih.gov However, a unique aspect of ddC metabolism is the formation of phosphodiester metabolites, namely 2',3'-dideoxycytidine diphosphocholine (ddCDP-choline) and 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP-ethanolamine). nih.gov

These phosphodiesters have been identified as prominent metabolites in ddC-treated cells. nih.gov Under certain experimental conditions, the intracellular concentrations of ddCDP-choline and ddCDP-ethanolamine can be equal to or even surpass that of the pharmacologically active ddCTP. nih.gov These metabolites exhibit long intracellular half-lives, suggesting they may function as depot forms of ddC, gradually releasing the nucleoside back into the metabolic pathway. nih.gov

In U937 human monoblastoid cells, the accumulation of phosphorylated derivatives of ddC, including ddCTP, is a key factor in its cytotoxic effects. nih.gov At higher concentrations of ddC, 2',3'-dideoxycytidine-5'-diphosphate (ddCDP) can become the predominant metabolite over ddCTP. nih.gov The formation of these various phosphorylated compounds is a critical aspect of the drug's intracellular activity.

Studies in CEM cells, a human T-lymphoblast cell line, have shown that the intracellular metabolism of ddC is initiated by the nucleoside transport system and subsequent phosphorylation by deoxycytidine kinase. nih.gov

Impact on Cellular Growth and Proliferation in Research Models

The accumulation of ddC and its phosphorylated metabolites has a direct impact on cellular growth and proliferation. In U937 cells, ddC inhibits cell growth in a concentration-dependent manner. nih.gov This inhibition is associated with an increase in cell volume and the incorporation of ddC into the cellular DNA, suggesting a mechanism for its cytotoxicity. nih.govnih.gov Similarly, in 3T3 mouse embryo fibroblasts, ddC-induced growth inhibition is also linked to its incorporation into DNA. nih.gov

The cytotoxic effects of ddC are not uniform across all cell types. For instance, the mouse myeloma cell line SP2/0-Ag14 is not inhibited by high concentrations of ddC. nih.gov This highlights the cell-specific nature of ddC's impact on proliferation.

Research in Drug-Resistant Cell Line Models

The development of drug resistance is a significant challenge in antiviral therapy. Research using drug-resistant cell lines has provided valuable insights into the mechanisms by which cells evade the effects of ddC.

Alterations in 2',3'-Dideoxycytidine Diphosphoethanolamine Formation in Resistant Cells

Long-term exposure of U937 cells to ddC can lead to the selection of a drug-resistant cell line, designated as U937-R. capes.gov.brresearchgate.net A key characteristic of these resistant cells is a significantly lower rate of accumulation of ddC's phosphorylated derivatives. capes.gov.brresearchgate.net

Specifically, the formation of both ddCTP and the dideoxyliponucleotides, ddCDP-choline and ddCDP-ethanolamine, is much slower in U937-R cells compared to the parental, sensitive U937 cells. researchgate.netresearchgate.net The rate of formation for these liponucleotide metabolites in resistant cells can be as low as one-half to one-third of that in the control cells. researchgate.netresearchgate.net Interestingly, the rate at which these metabolites are broken down (catabolism) remains similar in both resistant and sensitive cell lines. researchgate.netresearchgate.net

Mechanisms of Resistance Related to Metabolite Dynamics

The primary mechanism of resistance in U937-R cells appears to be a reduced capacity to phosphorylate ddC. researchgate.netresearchgate.net While ddC transport into the resistant cells is normal, the activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of ddC, is altered. researchgate.netnih.gov In U937-R cells, this enzyme exhibits a lower affinity (higher Km) for ddC and a reduced maximum velocity (Vmax) of the reaction. researchgate.netresearchgate.net

This enzymatic alteration leads to a decreased intracellular concentration of ddCTP in the resistant cells. nih.gov Consequently, the reduced formation of ddCDP-ethanolamine and other phosphorylated metabolites is a direct result of this primary resistance mechanism. researchgate.netresearchgate.net The diminished ability to accumulate the active anabolites of ddC allows the resistant cells to continue to proliferate in the presence of the drug. researchgate.netnih.gov

In CEM T-lymphoblasts, resistance to ddC has been linked to deficiencies in either the nucleoside transport system or deoxycytidine kinase activity. nih.gov A reduced influx of ddC or a failure to phosphorylate it leads to decreased toxicity and cell growth inhibition. nih.gov

Interactive Data Table: Deoxycytidine Kinase Kinetics in U937 and U937-R Cells

| Cell Line | Km for ddC (µM) | Vmax (pmol/min per mg of protein) |

|---|---|---|

| U937 (Sensitive) | 80 +/- 7 | 12 +/- 1.1 |

| U937-R (Resistant) | 140 +/- 9 | 7.8 +/- 0.5 |

Data derived from research on ddC-resistant U937 cells. researchgate.netresearchgate.net

Exploration in Other Biological Model Systems (e.g., Yeast, Prokaryotic Models)

While the majority of research on ddCDP-ethanolamine has been conducted in mammalian cell lines, some studies have explored the effects and metabolism of its parent compound, ddC, in other model systems.

For example, ddC was not found to be a substrate for Escherichia coli thymidine (B127349) phosphorylase, an enzyme involved in nucleoside metabolism in this prokaryotic model. asm.org This suggests that the metabolic pathways for ddC may differ significantly between mammalian cells and certain prokaryotes.

Further research into the metabolism of ddC and the formation of ddCDP-ethanolamine in non-mammalian systems like yeast and other prokaryotic models is limited in the currently available literature.

Theoretical and Computational Studies of 2 ,3 Dideoxycytidine Diphosphoethanolamine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic reactivity of a molecule. nih.govbanglajol.info These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived. prime-avenue.com

For ddCdp-ethanolamine, DFT calculations would typically be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable conformation. nepjol.info Such studies on related cytidine (B196190) analogs are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher. nih.govnih.gov

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For ddCdp-ethanolamine, negative potential would be expected around the phosphate (B84403) oxygen atoms and the carbonyl group of the cytosine base, indicating sites prone to interaction with positive charges or electrophiles. Positive potential would be found around the amino group hydrogens, suggesting sites for hydrogen bonding. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comossila.com

The following table presents representative quantum chemical parameters calculated for cytidine analogs using DFT methods, illustrating the type of data that would be generated for ddCdp-ethanolamine. nih.govscirp.org

| Parameter | Description | Illustrative Value for a Cytidine Analog |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -895.34 |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 7.5 |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.66 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.37 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO, indicating reactivity. | 5.29 |

| Hardness (η) | Resistance to change in electron configuration. | 2.65 |

| Softness (S) | The reciprocal of hardness, indicating polarizability. | 0.38 |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique allows for the investigation of how ddCdp-ethanolamine might interact with biological macromolecules, such as enzymes or lipid membranes, providing dynamic insights that are not available from static models. frontiersin.orgresearchgate.net

An MD simulation of ddCdp-ethanolamine would involve several key steps:

System Setup: A simulation box is created containing the ddCdp-ethanolamine molecule, the target biomolecule (e.g., a protein kinase or a lipid bilayer), and explicit solvent molecules (typically water) with ions to neutralize the system and mimic physiological concentration.

Force Field Selection: A force field is chosen to describe the potential energy of the system. Force fields are sets of parameters and equations that define the interactions between atoms. For a system containing a nucleoside-lipid conjugate like ddCdp-ethanolamine, a combination of force fields would be necessary. Commonly used force fields for biomolecules include AMBER, CHARMM, and GROMOS. nih.govgromacs.orgnih.govrsc.org The parameters for ddCdp-ethanolamine itself might need to be generated if they are not already present in the standard force fields.

Simulation: The simulation proceeds by solving Newton's equations of motion for every atom in the system for a specific period, typically from nanoseconds to microseconds. This generates a trajectory of atomic positions and velocities over time. acs.org

Analysis of the MD trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand within a protein's binding site can indicate the stability of the interaction.

Conformational Changes: How the protein or lipid membrane changes its shape upon binding of ddCdp-ethanolamine.

Key Interactions: Identification of specific hydrogen bonds, electrostatic interactions, or van der Waals contacts that stabilize the complex.

Solvation Effects: The role of water molecules in mediating the interaction.

| Force Field Family | Typical Application | Key Features |

|---|---|---|

| AMBER (e.g., ff14SB, GAFF) | Proteins and Nucleic Acids | Well-parameterized for standard biomolecules; General Amber Force Field (GAFF) for small organic molecules. rsc.org |

| CHARMM (e.g., CHARMM36) | Proteins, Nucleic Acids, Lipids | Widely used for mixed systems, with extensive parameters for lipids and carbohydrates. gromacs.orgmdpi.com |

| GROMOS (e.g., 54A7) | Biomolecular systems | A united-atom force field (aliphatic hydrogens are implicit), which can be computationally efficient. gromacs.orgmdpi.com |

| OPLS-AA | Proteins and organic liquids | Optimized to reproduce properties of liquids as well as biomolecules. |

In Silico Predictions of Metabolic Pathways and Enzyme Binding

Computational tools can predict the metabolic fate of a compound and how it might bind to specific enzymes. These methods are crucial in early drug development for identifying potential metabolites and understanding mechanisms of action.

Metabolic Pathway Prediction: Since ddCdp-ethanolamine is itself a metabolite of 2',3'-dideoxycytidine, in silico tools could predict its further biotransformation. pensoft.net Software platforms like Meteor Nexus, BioTransformer, and others use extensive knowledge bases of metabolic reactions or machine learning models to predict Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolites. lhasalimited.orgnih.govfrontiersin.orgcambridgemedchemconsulting.com For ddCdp-ethanolamine, these tools might predict hydrolysis of the phosphoester or diphosphate (B83284) bonds, or further modifications to the cytosine ring or ethanolamine (B43304) moiety.

| Prediction Tool | Methodology | Predicted Transformation Types |

|---|---|---|

| Meteor Nexus | Knowledge-based expert system | Phase I and Phase II metabolism. pensoft.net |

| BioTransformer | Machine learning and rule-based | Human, gut, and environmental metabolism. nih.gov |

| XenoSite | Neural network model | Cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com |

| GLORYx | Site of metabolism prediction combined with reaction rules | Phase I and Phase II metabolites. cambridgemedchemconsulting.com |

Enzyme Binding Prediction (Molecular Docking): Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govekb.eg This method could be used to investigate the binding of ddCdp-ethanolamine to potential enzyme targets, such as kinases or phosphatases that may be involved in its formation or degradation. mdpi.comnih.gov The process involves:

Preparation of Structures: Obtaining or modeling the 3D structures of both ddCdp-ethanolamine (the ligand) and the target enzyme.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the enzyme's active site in numerous possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score based on an estimation of binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues. mdpi.commygov.in

Docking studies could help hypothesize which enzymes interact with ddCdp-ethanolamine and provide a structural basis for designing experiments to confirm these interactions. nih.gov

Spectroscopic Modeling for Characterization

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized or isolated compound. nih.gov

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) and coupling constants. By comparing the computationally predicted NMR spectrum with the experimental one, assignments of peaks to specific atoms in the molecule can be confirmed. This would be particularly useful for the complex structure of ddCdp-ethanolamine.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule, generating a theoretical Infrared (IR) and Raman spectrum. nih.govresearchgate.net These simulated spectra are powerful for assigning experimental vibrational bands to specific bond stretches, bends, and torsions within the molecule. For ddCdp-ethanolamine, this could help identify the characteristic vibrations of the phosphate, ethanolamine, and dideoxycytidine moieties. chemrxiv.org

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in an Ultraviolet-Visible (UV-Vis) spectrum. jchemrev.comresearchgate.netjournalijar.com This can help understand the electronic transitions within the cytosine chromophore of ddCdp-ethanolamine. nih.gov

The following table shows an example of how simulated spectroscopic data for a pyrimidine (B1678525) derivative compares to experimental data, illustrating the utility of this approach. nih.gov

| Spectroscopic Technique | Parameter | Illustrative Experimental Value (Pyrimidine Derivative) | Illustrative Calculated Value (TD-DFT) |

|---|---|---|---|

| UV-Vis | λmax (nm) | 262 nm | 266 nm |

| FT-IR | C=O Stretch (cm-1) | 1650 cm-1 | 1655 cm-1 |

| FT-IR | N-H Stretch (cm-1) | 3350 cm-1 | 3345 cm-1 |

| 1H NMR | H5 Chemical Shift (ppm) | 5.8 ppm | 5.7 ppm |

Future Directions and Emerging Research Avenues for 2 ,3 Dideoxycytidine Diphosphoethanolamine

Elucidating Novel Enzymatic Pathways in its Metabolism

The primary route for the biosynthesis of 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP-ethanolamine) is understood to be an analogue of the Kennedy pathway. In this pathway, the rate-limiting enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) utilizes 2',3'-dideoxycytidine triphosphate (ddCTP) as a substrate instead of its natural counterpart, cytidine (B196190) triphosphate (CTP). nih.govmdpi.com Pcyt2 can also use deoxycytidine triphosphate (dCTP), highlighting its flexibility in accepting modified nucleotide substrates. kosmospublishers.com The formation of ddCDP-ethanolamine is significantly slower in cell lines resistant to the parent drug, 2',3'-dideoxycytidine (ddC), suggesting that the efficiency of this metabolic conversion is linked to the drug's cytotoxic effects. nih.govnih.govcapes.gov.br

Future research should focus on exploring potential alternative or "novel" enzymatic pathways for ddCDP-ethanolamine formation. While the Pcyt2-mediated pathway is established, the existence of other enzymes with promiscuous activity towards ddCTP cannot be ruled out. Investigating other nucleotidyltransferases or phospholipid-synthesizing enzymes for their ability to produce ddCDP-ethanolamine could reveal new metabolic fates for ddC. Furthermore, the catabolism of ddCDP-ethanolamine is not well-characterized. Identifying the specific phosphodiesterases or other enzymes responsible for its breakdown is crucial for understanding its intracellular half-life and its potential to act as a depot for the release of active ddC metabolites. nih.gov

Comprehensive Analysis of its Role in Cellular Signaling Networks

The direct role of ddCDP-ethanolamine as a signaling molecule is an area ripe for investigation. Currently, its significance is primarily inferred from the functions of its metabolic parent, phosphatidylethanolamine (B1630911) (PE). PE is a vital component of cell membranes and is involved in critical signaling processes, including membrane fusion, autophagy, and apoptosis. mdpi.comcnrs.fr Perturbations in PE homeostasis can impact insulin (B600854) signaling and are linked to various neurological disorders. frontiersin.org Given that ddCDP-ethanolamine is a precursor to PE analogues, its accumulation could potentially disrupt these PE-dependent signaling pathways.

Future studies should aim to comprehensively analyze how the presence of ddCDP-ethanolamine affects lipid-based cellular signaling. This could involve investigating its impact on the localization and activity of signaling proteins that bind to PE-rich membrane domains. For example, the enrichment of ethanolamine (B43304) plasmalogens with arachidonic acid is crucial for the formation of membrane microdomains essential for efficient signal transduction in processes like phagocytosis. balsinde.org Research could explore whether the incorporation of the dideoxy-moiety alters these domains and subsequent signaling cascades. Moreover, since ethanolamine itself can influence choline (B1196258) uptake and phosphatidylcholine synthesis, the accumulation of ddCDP-ethanolamine might indirectly affect other major phospholipid signaling pathways. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of ddCDP-ethanolamine at low concentrations within complex biological matrices present a significant analytical challenge due to its polar and ionic nature. nih.gov The current gold standard for the analysis of related compounds, such as ethanolamines and other nucleotides, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govamericanpharmaceuticalreview.comrsc.orgturkjps.org This technique offers high sensitivity and specificity, which is essential for trace analysis.

Future research in this area should focus on the development of optimized and validated LC-MS/MS methods specifically for ddCDP-ethanolamine. This includes the exploration of different chromatographic separation techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising approach as it is well-suited for the retention and separation of highly polar compounds like ddCDP-ethanolamine. nih.govshimadzu.commdpi.com The development of a robust HILIC-MS/MS method would enable precise quantification in various biological samples. Furthermore, the synthesis of stable isotope-labeled internal standards for ddCDP-ethanolamine would significantly improve the accuracy and reliability of quantitative measurements. nih.gov The establishment of such advanced analytical methods is a prerequisite for detailed pharmacokinetic and metabolic studies.

Table 1: Parameters for Advanced Analytical Techniques

| Parameter | Technique | Description | Relevance for ddCDP-ethanolamine |

| Separation Mode | HILIC | Separates compounds based on their polarity in an aqueous/organic mobile phase. | Ideal for retaining and separating the highly polar ddCDP-ethanolamine from less polar matrix components. nih.govmdpi.com |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | Enables trace-level detection and unambiguous identification in complex biological samples. nih.govamericanpharmaceuticalreview.com |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules. | Appropriate for ionizing ddCDP-ethanolamine without significant fragmentation. |

| Internal Standard | Stable Isotope-Labeled ddCDP-ethanolamine | A non-radioactive standard with a mass shift, used for accurate quantification. | Crucial for correcting for matrix effects and variations in sample preparation and instrument response. nih.gov |

Exploration of its Biochemical Functions in Diverse Physiological and Pathological Contexts

The primary known biochemical context for ddCDP-ethanolamine is as a prominent metabolite of the antiretroviral drug ddC. nih.gov Its formation can be substantial, with intracellular concentrations that can equal or exceed that of the pharmacologically active metabolite, ddCTP. nih.gov This has led to the hypothesis that ddCDP-ethanolamine may serve as an intracellular depot, slowly releasing ddC metabolites and contributing to the long-term effects of the drug. nih.gov

A critical area for future research is the role of ddCDP-ethanolamine in the mitochondrial toxicity associated with ddC therapy. nih.govsemanticscholar.orgcapes.gov.brnih.gov The parent drug, ddC, is known to cause mitochondrial dysfunction by inhibiting mitochondrial DNA polymerase gamma. semanticscholar.org Studies have shown that ddCDP-choline, a related metabolite, is taken up by mitochondria more efficiently than ddCTP and may be a key contributor to mitochondrial toxicity. capes.gov.br It is plausible that ddCDP-ethanolamine shares this characteristic and directly impacts mitochondrial function. Investigating the uptake of ddCDP-ethanolamine by mitochondria and its effect on mitochondrial respiration and DNA synthesis is a crucial next step. The accumulation of this metabolite could lead to the disruption of hepatic lipid homeostasis, potentially causing conditions like liver steatosis. nih.gov

Table 2: Investigated Cell Lines and Tissues

| Cell Line/Tissue | Context of Study | Key Findings Related to ddCDP-ethanolamine Metabolism | Reference |

| U937 Human Monoblastoid Cells | Drug resistance in HIV therapy | Formation of ddCDP-ethanolamine is reduced in ddC-resistant cells. | nih.govnih.govcapes.gov.br |

| Molt-4 Cells | Metabolism of anti-HIV agents | ddCDP-ethanolamine identified as a prominent metabolite of ddC. | nih.gov |

| HepaRG Human Cell Cultures | Mitochondrial toxicity of antiretrovirals | ddC causes mitochondrial dysfunction; provides a model to study the impact of its metabolites. | semanticscholar.org |

| Rat Hepatocytes | Phospholipid metabolism | Effects of ddC and its triphosphate form on phospholipid metabolism have been studied. | nih.gov |

Computational Design of Modulators for its Metabolic Enzymes

The development of modulators for the enzymes involved in ddCDP-ethanolamine metabolism, particularly Pcyt2, represents a promising therapeutic strategy. Computational approaches, such as molecular docking and molecular dynamics simulations, can significantly accelerate the discovery and design of such modulators. nih.govnih.govrsc.org

Future research should leverage these computational tools to design and screen for potent and selective inhibitors of Pcyt2. For instance, molecular docking studies have already been used to identify potential inhibitors of human Pcyt2, such as the natural compound vanillin, by predicting their binding affinity to the enzyme's active site (PDB ID: 3ELB). researcher.liferesearchgate.net Building on this, virtual screening of large compound libraries against the crystal structure of Pcyt2 could identify novel inhibitor scaffolds.

Furthermore, molecular dynamics simulations can provide insights into the conformational changes of Pcyt2 upon binding of substrates like ddCTP or inhibitors. nih.gov These simulations can help to understand the molecular basis of substrate recognition and catalysis, and to predict the impact of mutations on enzyme function. This knowledge can then be used to rationally design more effective and specific inhibitors. Steered molecular dynamics simulations could also be employed to model the binding and unbinding pathways of substrates and inhibitors, revealing key residues involved in these processes. rsc.org

Q & A

Q. What are the standard methodologies for isolating and purifying ethanolamine-containing lipids in biochemical studies?

The Bligh-Dyer method is a foundational protocol for lipid extraction from biological tissues. It uses chloroform-methanol-water mixtures to separate lipids (chloroform layer) from non-lipid components (methanolic layer), ensuring high efficiency and reproducibility. This method is adaptable for tissues like liver or muscle, where ethanolamine-containing phospholipids (e.g., phosphatidylethanolamine) are abundant . For studies involving Ddcdp ethanolamine, this protocol can be modified by adjusting solvent ratios to optimize lipid recovery while minimizing degradation.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

Ethanolamine derivatives react with acids, anhydrides, and oxidizing agents, necessitating storage in inert, airtight containers under controlled humidity. Safety protocols include using personal protective equipment (PPE) and adhering to exposure limits (e.g., 30 ppm for inhalation based on animal toxicity studies). Reactivity profiles, such as avoiding contact with acetic acid or epichlorohydrin, must be strictly followed to prevent hazardous reactions .

Q. What analytical techniques are recommended for quantifying phosphatidylethanolamine synthesis in cellular models?

Pulse-labeling and pulse-chase experiments with radiolabeled precursors (e.g., ³H-ethanolamine) in isolated hepatocytes or bacterial models (e.g., E. coli) are widely used. These methods track incorporation rates into phosphatidylethanolamine, with liquid scintillation counting or HPLC analysis for quantification. Critical parameters include incubation time, precursor concentration, and validation via negative controls (e.g., ethanolamine-free media) .

Advanced Research Questions

Q. How can experimental designs address contradictions in phosphatidylethanolamine biosynthesis rates across studies?

Discrepancies often arise from differences in model systems (e.g., rat hepatocytes vs. bacterial cultures) or methodological variables (e.g., incubation temperature, substrate availability). Researchers should:

- Standardize conditions (e.g., 37°C for mammalian cells, 30°C for E. coli).

- Use isotopic tracing with dual labels (e.g., ¹⁴C-serine and ³H-ethanolamine) to differentiate synthesis pathways.

- Validate findings with knockout models (e.g., pssA mutants in bacteria) to isolate specific enzymatic contributions .

Q. What strategies optimize Data Management Plans (DMPs) for studies involving this compound?

A robust DMP must include:

- Data Types : Raw chromatograms, spectral data, and annotated lab journals.

- Metadata : Experimental parameters (e.g., solvent ratios, incubation times), instrument calibration logs, and ethical approvals.

- Long-Term Storage : Use FAIR-aligned repositories (e.g., Zenodo) with DOI assignment.

- Access Protocols : Define embargo periods and sharing criteria to align with funding mandates (e.g., Horizon Europe). Templates from DMPonline or institutional guidelines ensure compliance .

Q. How can researchers mitigate interference from ethanolamine reactivity in kinetic assays?

Ethanolamine’s nucleophilic properties may skew enzyme activity measurements (e.g., in phosphotransferase assays). Mitigation strategies include:

- Chelation : Add EDTA to buffer solutions to sequester metal ions that catalyze side reactions.

- Control Experiments : Run parallel assays with ethanolamine analogs (e.g., N-methylethanolamine) to isolate target reactions.

- Real-Time Monitoring : Use stopped-flow techniques to capture rapid kinetic phases before side reactions dominate .

Methodological Challenges and Solutions

What frameworks guide the formulation of hypothesis-driven research questions on lipid metabolism?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How should researchers document experimental variability in ethanolamine uptake studies?

Use coefficients of variation (CV) for technical replicates and report confidence intervals for biological replicates. For example, in pulse-labeling experiments, a CV >15% indicates poor technical reproducibility, necessitating protocol re-optimization. Publicly share datasets with detailed error analysis to facilitate meta-analyses .

Data Interpretation and Validation

Q. What statistical approaches resolve conflicting data on ethanolamine’s metabolic flux?

Apply Bayesian hierarchical modeling to integrate data from disparate studies (e.g., mammalian vs. microbial systems). This accounts for between-study heterogeneity and identifies consensus kinetic parameters (e.g., Vmax for ethanolamine phosphotransferase). Open-source tools like Stan or JAGS enable reproducible implementation .

Q. How can lipidomic datasets be standardized for cross-study comparisons?

Adopt the Lipidomics Standards Initiative (LSI) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.